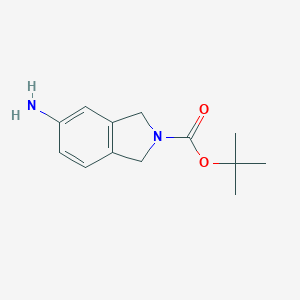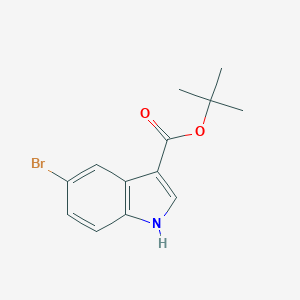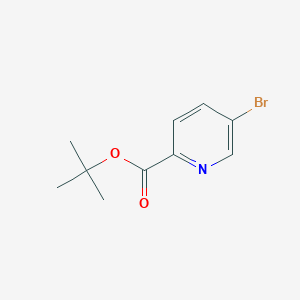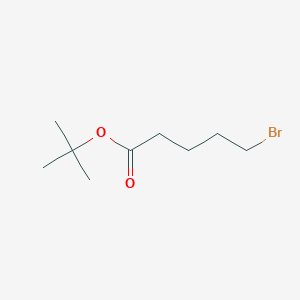
叔丁基烯丙基氨基甲酸酯
描述
Tert-Butyl N-allylcarbamate is a chemical compound with the molecular formula C8H15NO2 . It is used in the synthesis of isoxazolidines . The synthesis of 5-substituted thiazolidin-2-ones is from the reaction of xanthates and tert-butyl N-allylcarbamates .
Synthesis Analysis
Tert-Butyl N-allylcarbamate is used in the synthesis of isoxazolidines . A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of tert-Butyl N-allylcarbamate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Tert-Butyl N-allylcarbamate is used in the synthesis of isoxazolidines . The synthesis of 5-substituted thiazolidin-2-ones is from the reaction of xanthates and tert-butyl N-allylcarbamates .Physical And Chemical Properties Analysis
Tert-Butyl N-allylcarbamate is a solid at 20°C . It has a melting point of 37.0 to 41.0 °C and a boiling point of 49 °C at 1 mmHg . It is soluble in methanol .科学研究应用
Synthesis of Isoxazolidines
Isoxazolidines are a class of heterocyclic organic compounds that have various applications in medicinal chemistry due to their biological activities. tert-Butyl allylcarbamate is used as a precursor in the synthesis of these compounds, which can lead to the development of new pharmaceuticals .
Synthesis of Thiazolidin-2-ones
Thiazolidin-2-ones are another class of heterocyclic compounds with potential pharmacological properties. The reaction between xanthates and tert-butyl N-allylcarbamates facilitates the synthesis of 5-substituted thiazolidin-2-ones, which can be explored for their therapeutic benefits .
安全和危害
Tert-Butyl N-allylcarbamate is a combustible liquid and causes skin irritation and serious eye irritation. It may cause respiratory irritation . It should be stored under inert gas and away from air . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
作用机制
Target of Action
Tert-Butyl allylcarbamate, also known as N-(tert-Butoxycarbonyl)allylamine or N-Boc-allylamine , is a chemical compound used in various biochemical applications.
Biochemical Pathways
It’s worth noting that carbamates are often involved in the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . .
属性
IUPAC Name |
tert-butyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARHXCROCWEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945490 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl allylcarbamate | |
CAS RN |
22815-62-9, 78888-18-3 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can tert-butyl allylcarbamate be used as a monomer in polymerization reactions?
A1: Yes, tert-butyl allylcarbamate has been successfully copolymerized with propylene using a nickel catalyst system. [] This research highlights the versatility of tert-butyl allylcarbamate as a monomer for incorporating polar functionalities into polyolefin chains.
Q2: Are there any alternative synthetic routes to access oxazolidin-2-ones from tert-butyl allylcarbamate besides polymerization?
A2: Yes, recent research demonstrates a direct synthesis of oxazolidin-2-ones from tert-butyl allylcarbamate through a halo-induced cyclization reaction. [] This method provides a potentially more efficient and atom-economical route compared to traditional polymerization followed by functionalization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)






![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)